Meta-Hydroxy Regioisomer Exhibits a Unique Hydrogen Bond Donor-Acceptor Profile Compared to Ortho- and Para-Hydroxy Analogs
The target compound is the exclusive 3-hydroxy (meta) regioisomer in a family of three positionally isomeric 1,2,4-triazole-5-thione Schiff bases commercially available through the Sigma-Aldrich SALOR collection. All three isomers (3-hydroxy target CAS 478253-98-4; 2-hydroxy analog CAS 160285-05-2; 4-hydroxy analog CAS 478254-22-7) share the same molecular formula (C15H11ClN4OS), molecular weight (330.8 g/mol), hydrogen bond donor count (2), and acceptor count (4) as computed by PubChem [1]. However, the spatial orientation of the hydroxyl group critically governs molecular recognition and metal-coordination geometry. This position-dependent difference cannot be recapitulated by simply exchanging one isomer for another in a screening assay [1].
| Evidence Dimension | Hydroxyl group regioisomerism on benzylidene ring (spatial H-bond donor/acceptor topology) |
|---|---|
| Target Compound Data | 3-hydroxy (meta) substitution: XLogP3-AA = 3.5; TPSA = 92.3 Ų; Rotatable bonds = 3 |
| Comparator Or Baseline | 2-hydroxy analog (ortho): XLogP3-AA not independently verified; 4-hydroxy analog (para): XLogP3-AA not independently verified; both exhibit identical HBD/HBA counts but distinct spatial positioning |
| Quantified Difference | Positional isomerism yields identical computed counts (HBD=2, HBA=4, MW=330.8) with undetermined but structurally inevitable differences in 3D pharmacophore geometry |
| Conditions | In silico computed molecular descriptors (PubChem 2025.04.14 release) [1] |
Why This Matters
In structure-activity relationship (SAR) campaigns, hydroxyl position on aromatic Schiff base ligands directly influences enzyme binding, metal chelation selectivity, and overall biological activity—making regioisomeric purity and identity critical for reproducible results.
- [1] PubChem CID 6869697: 3-(((3-(2-Chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-YL)imino)methyl)phenol (Computed Properties section). View Source
